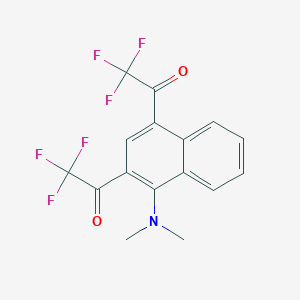

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene

Übersicht

Beschreibung

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with trifluoroacetyl groups at the 2 and 4 positions and an N,N-dimethylamino group at the 1 position. The presence of trifluoroacetyl groups imparts significant electron-withdrawing characteristics, while the N,N-dimethylamino group provides electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Introduction of Trifluoroacetyl Groups: The naphthalene is subjected to Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride to introduce trifluoroacetyl groups at the 2 and 4 positions.

Introduction of N,N-Dimethylamino Group: The resulting intermediate is then reacted with dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 1 position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the trifluoroacetyl groups or the N,N-dimethylamino group.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Analytical Chemistry: It can be used as a reagent or standard in various analytical techniques.

Wirkmechanismus

The mechanism of action of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical reactions and material applications. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitro-1-(N,N-dimethylamino)naphthalene: Similar structure but with nitro groups instead of trifluoroacetyl groups.

2,4-Dichloro-1-(N,N-dimethylamino)naphthalene: Similar structure but with chloro groups instead of trifluoroacetyl groups.

2,4-Dimethyl-1-(N,N-dimethylamino)naphthalene: Similar structure but with methyl groups instead of trifluoroacetyl groups.

Uniqueness

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is unique due to the presence of trifluoroacetyl groups, which impart distinct electronic properties compared to other substituents. This makes it particularly valuable in applications requiring strong electron-withdrawing effects, such as in the development of advanced materials and in specific organic synthesis reactions.

Biologische Aktivität

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its reactivity, synthetic applications, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with two trifluoroacetyl groups and one dimethylamino group. This configuration enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Biological Activity Overview

Research has highlighted various aspects of the biological activity of this compound, particularly in terms of its reactivity with nucleophiles and potential therapeutic applications.

Reactivity Studies

The compound has been shown to undergo aromatic nucleophilic substitution reactions efficiently. A study by Ota et al. (2018) demonstrated that the dimethylamino group activates the naphthalene system for substitution, allowing it to react with various amines. The reactivity order observed was:

- Ethylamine > Ammonia > t-Butylamine > Diethylamine

This order is attributed to the stability of the Meisenheimer complexes formed during the reaction process, which are intermediates that significantly influence the reaction kinetics .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict and rationalize the reactivity patterns of this compound. The calculations revealed that:

- The lowest unoccupied molecular orbital (LUMO) density is predominantly located at the 1-C position of the naphthalene ring, indicating that nucleophiles preferentially attack this site .

- Intramolecular hydrogen bonding between the amino proton and carbonyl oxygen stabilizes the Meisenheimer complexes, facilitating faster substitution reactions .

Case Studies

- Nucleophilic Substitution Reactions : A series of experiments demonstrated that varying the nucleophile affects the reaction rate and product distribution. For instance, ethylamine produced higher yields compared to t-butylamine due to steric hindrance.

- Synthesis of Isoxazoles : The compound has been implicated in synthetic pathways leading to fused isoxazoles, which exhibit notable biological activities including anti-inflammatory properties .

Data Table: Reactivity Comparison

| Nucleophile | Reaction Rate | Meisenheimer Complex Stability |

|---|---|---|

| Ethylamine | High | Stable |

| Ammonia | Moderate | Moderate |

| t-Butylamine | Low | Less Stable |

| Diethylamine | Very Low | Least Stable |

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIHEIKCAQBALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452363 | |

| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115975-33-2 | |

| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.